molecular formula C10H16BrN3O2 B13021963 5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide

5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B13021963
M. Wt: 290.16 g/mol
InChI Key: QDPBPGSLLPAJPG-UHFFFAOYSA-N
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Description

5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Bromination: The introduction of the bromine atom is usually carried out via electrophilic bromination. This step requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like potassium tert-butoxide.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the brominated pyrazole with N-methoxy-N-methylamine under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom or the carboxamide group, potentially yielding debrominated or amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or debrominated compounds.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tert-butyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The methoxy and methyl groups can modulate the compound’s solubility and permeability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide: Lacks the N-methoxy-N-methyl group, which can affect its reactivity and biological activity.

    1-(tert-Butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide: Lacks the bromine atom, which can influence its binding affinity and specificity.

    5-Bromo-1-(tert-butyl)-N-methyl-1H-pyrazole-4-carboxamide: Lacks the methoxy group, which can alter its solubility and pharmacokinetic properties.

Uniqueness

5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

5-bromo-1-tert-butyl-N-methoxy-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)14-8(11)7(6-12-14)9(15)13(4)16-5/h6H,1-5H3

InChI Key

QDPBPGSLLPAJPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)N(C)OC)Br

Origin of Product

United States

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